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Sparsentan Outperforms Losartan in Preclinical
Model of IgA Nephropathy
A head-to-head comparison in the gddY mouse model, a spontaneous model of IgA

nephropathy (IgAN), demonstrates the superior efficacy of Sparsentan over Losartan in key

markers of kidney damage. The dual endothelin type A (ETA) and angiotensin II type 1 (AT1)

receptor antagonist, Sparsentan, showed a more rapid and potent reduction in proteinuria and

offered greater protection against structural damage to the kidneys compared to the AT1

receptor antagonist, Losartan.

This guide provides a detailed comparison of the two drugs based on a pivotal preclinical study,

offering researchers and drug development professionals a comprehensive overview of the

experimental data and methodologies.

Executive Summary of Comparative Data
The following tables summarize the key quantitative findings from the head-to-head study in

the gddY mouse model of IgAN.

Table 1: Effect on Albumin-to-Creatinine Ratio (ACR)
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Treatment Group Baseline ACR (µg/mg)
Change in ACR after 4
Weeks of Treatment

gddY Control ~200 Increase

Losartan ~200 Decrease

Sparsentan ~200

More rapid and greater

decrease than Losartan[1][2]

[3][4][5]

Table 2: Histological and Cellular Outcomes after 16 Weeks of Treatment

Parameter gddY Control Losartan Sparsentan

Glomerulosclerosis Severe Attenuated

Significantly greater

attenuation than

Losartan (P<0.001)

Podocyte Number Significant Loss
Significant prevention

of loss (P<0.05)

Greater preservation

than Losartan,

comparable to healthy

controls (P<0.01)

Glomerular

Glycocalyx
Damaged Some preservation

Significant

preservation versus

Losartan (P<0.001)

Table 3: Gene Expression Analysis in Kidney Tissue
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Gene gddY Control Losartan Sparsentan

Endothelin-1 (ET-1) Upregulated (P<0.05)
Attenuated increase

(P<0.01)

Attenuated increase

(P<0.01)

ETA Receptor (ETAR) Upregulated (P<0.05)
Attenuated increase

(P<0.01)

Attenuated increase

(P<0.01)

AT1 Receptor (AT1R) Upregulated (P<0.05)
Attenuated increase

(P<0.01)

Attenuated increase

(P<0.01)

Proinflammatory

Genes
Upregulated

Significantly

attenuated (P<0.05)

Significantly

attenuated (P<0.05)

Signaling Pathways and Mechanisms of Action
Sparsentan's dual antagonism of both the endothelin and angiotensin pathways is believed to

provide a more comprehensive therapeutic effect in IgAN compared to Losartan, which only

targets the angiotensin system.

Mechanisms of action for Sparsentan and Losartan.

Experimental Protocols
Animal Model
The study utilized the gddY mouse model, a well-established spontaneous model for IgA

nephropathy. These mice, established through selective mating of ddY mice with an early-onset

phenotype, develop proteinuria by 8 weeks of age. Female gddY mice were used in the

experiments. Healthy BALB/c mice were used as a control group for renal pathology and gene

expression.

Drug Administration
Four-week-old gddY mice were divided into treatment and control groups.

Sparsentan: Administered by mixing it with normal chow at concentrations of 900 ppm or

1800 ppm.

Losartan: Provided in the drinking water to deliver doses of 10 or 30 mg/kg/day.
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Control: gddY mice and BALB/c mice received a normal diet.

The treatment duration was for either 8 or 16 weeks, with mice being 12 or 20 weeks old at the

end of the study periods.

4-week-old
gddY mice Treatment Initiation

Control Diet
gddY Control

Losartan in
Drinking Water

Losartan Group

Sparsentan in
Chow

Sparsentan Group

Endpoint 1:
8 weeks

(12 weeks old)

Endpoint 2:
16 weeks

(20 weeks old)

Analysis:
- ACR

- Histology
- Gene Expression

Click to download full resolution via product page

Experimental workflow for the gddY mouse study.

Key Experimental Analyses
Urine Albumin-to-Creatinine Ratio (ACR): Urine was collected to measure albumin and

creatinine levels to assess proteinuria, a key indicator of kidney damage.

Histological Analysis: Kidney sections were excised at the study endpoints (12 or 20 weeks

of age) for histological examination to assess glomerulosclerosis.

Podocyte Quantification: The number of Wilms tumor (WT)-1-positive cells (podocytes) was

counted to evaluate podocyte loss.

Glycocalyx Assessment: The integrity of the glomerular glycocalyx was evaluated.

Gene Expression Analysis: RNA was extracted from kidney tissue to analyze the mRNA

expression of ET-1, ETAR, AT1R, and various proinflammatory genes.

Conclusion
The findings from the gddY mouse model of IgA nephropathy strongly suggest that the dual

endothelin and angiotensin receptor antagonist, Sparsentan, offers a more potent
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nephroprotective effect compared to the angiotensin receptor blocker, Losartan, alone.

Sparsentan's superiority is evident in its ability to more rapidly reduce proteinuria and provide

greater protection against the progression of glomerulosclerosis, podocyte loss, and glycocalyx

damage. These preclinical data provide a strong rationale for the clinical development and use

of Sparsentan in patients with IgA nephropathy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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